N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
Overview
Description
GSK124576A is a bioactive chemical.
Biochemical Analysis
Cellular Effects
The specific cellular effects of GSK124576A are currently unknown due to limited available data. As a bioactive compound, GSK124576A likely influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GSK124576A is not well-understood at this time. As a bioactive compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of GSK124576A in laboratory settings. Studies on similar bioactive compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of GSK124576A in animal models. It is common for the effects of bioactive compounds to vary with different dosages, and this is often studied in animal models .
Metabolic Pathways
The specific metabolic pathways that GSK124576A is involved in are not well-documented in the literature. As a bioactive compound, it likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no specific information available on how GSK124576A is transported and distributed within cells and tissues. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of GSK124576A is not well-documented in the literature. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPBNKUIKAENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347959 | |
Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443139-14-7 | |
Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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